molecular formula C17H33N3S B4699718 decanal N-cyclohexylthiosemicarbazone

decanal N-cyclohexylthiosemicarbazone

Cat. No. B4699718
M. Wt: 311.5 g/mol
InChI Key: NBNWTHVIJSZXDA-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanal N-cyclohexylthiosemicarbazone is a compound that has been studied for its potential use in the field of medicine. It is a thiosemicarbazone derivative that has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of decanal N-cyclohexylthiosemicarbazone is not fully understood. However, it is believed to exert its biological activity by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Decanal N-cyclohexylthiosemicarbazone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses and the growth of bacteria. In addition, it has been shown to have antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using decanal N-cyclohexylthiosemicarbazone in lab experiments is its broad range of biological activities. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a potentially useful compound for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on decanal N-cyclohexylthiosemicarbazone. One area of interest is its potential use in combination with other compounds for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is its potential use in the development of new drugs with improved efficacy and fewer side effects. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in the lab.

Scientific Research Applications

Decanal N-cyclohexylthiosemicarbazone has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and bacterial infections. It has been shown to exhibit antitumor activity in several types of cancer cells, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-cyclohexyl-3-[(E)-decylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3S/c1-2-3-4-5-6-7-8-12-15-18-20-17(21)19-16-13-10-9-11-14-16/h15-16H,2-14H2,1H3,(H2,19,20,21)/b18-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNWTHVIJSZXDA-OBGWFSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=NNC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=N/NC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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